molecular formula C19H27FN2O B247490 1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine

Numéro de catalogue B247490
Poids moléculaire: 318.4 g/mol
Clé InChI: FNCWQIKQYWFNNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can lead to a variety of physiological and biochemical effects.

Mécanisme D'action

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing the levels of GABA, this compound can reduce neuronal excitability and produce a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in GABA levels, a reduction in glutamate levels, and an increase in the activity of GABAergic neurons. These effects can lead to a reduction in neuronal excitability, which can produce anticonvulsant, anxiolytic, and anti-addictive effects.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine has several advantages for use in lab experiments, including its potency and selectivity for GABA-AT, as well as its ability to cross the blood-brain barrier. However, this compound has some limitations, including its potential for off-target effects and its potential toxicity at high doses.

Orientations Futures

There are several potential future directions for research on 1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine, including:
1. Investigating the potential of this compound as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia.
2. Developing new analogs of this compound with improved potency, selectivity, and safety profiles.
3. Investigating the potential of this compound as a tool for studying the role of GABA in the brain.
4. Investigating the potential of this compound as a treatment for drug addiction and withdrawal.
5. Investigating the potential of this compound as a treatment for neurodegenerative disorders, such as Alzheimer's disease.
In conclusion, this compound is a potent and selective inhibitor of GABA-AT, which has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. This compound works by increasing the levels of GABA in the brain, which can produce a variety of physiological and biochemical effects. While this compound has several advantages for use in lab experiments, it also has some limitations and potential side effects. There are several potential future directions for research on this compound, including investigating its potential as a treatment for other disorders and developing new analogs with improved properties.

Méthodes De Synthèse

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylpiperazine with cyclopentanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product can then be purified using a variety of techniques, such as column chromatography or recrystallization.

Applications De Recherche Scientifique

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. Clinical studies are currently underway to investigate the potential of this compound as a treatment for these disorders.

Propriétés

Formule moléculaire

C19H27FN2O

Poids moléculaire

318.4 g/mol

Nom IUPAC

3-cyclopentyl-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C19H27FN2O/c20-18-8-5-17(6-9-18)15-21-11-13-22(14-12-21)19(23)10-7-16-3-1-2-4-16/h5-6,8-9,16H,1-4,7,10-15H2

Clé InChI

FNCWQIKQYWFNNC-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

SMILES canonique

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.